molecular formula C21H22N4 B8117591 HBC514

HBC514

Cat. No.: B8117591
M. Wt: 330.4 g/mol
InChI Key: BCLYGBLOTWSFBR-XSFVSMFZSA-N
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Description

HBC514 is an organic compound with a complex structure. It features a cyano group, a dimethylaminoethyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HBC514 typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitrobenzonitrile with 2-(dimethylamino)ethylamine under basic conditions to form an intermediate. This intermediate is then subjected to a reduction reaction to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

HBC514 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogens or other electrophiles on the phenyl ring.

Scientific Research Applications

HBC514 has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of HBC514 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and dimethylaminoethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexaneacetic acid, 4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-, ethyl ester, trans-
  • Dimethylaminoethyl acrylate

Uniqueness

HBC514 stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[(Z)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-24(2)12-13-25(3)21-10-6-17(7-11-21)14-20(16-23)19-8-4-18(15-22)5-9-19/h4-11,14H,12-13H2,1-3H3/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLYGBLOTWSFBR-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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